![molecular formula C20H15N B14194957 4-[([1,1'-Biphenyl]-3-yl)ethynyl]-2-methylpyridine CAS No. 918540-92-8](/img/structure/B14194957.png)
4-[([1,1'-Biphenyl]-3-yl)ethynyl]-2-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[([1,1’-Biphenyl]-3-yl)ethynyl]-2-methylpyridine is an organic compound that features a biphenyl group attached to a pyridine ring via an ethynyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[([1,1’-Biphenyl]-3-yl)ethynyl]-2-methylpyridine typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually include:
Palladium catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)
Copper co-catalyst: Copper(I) iodide
Base: Triethylamine or diisopropylamine
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 80°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-[([1,1’-Biphenyl]-3-yl)ethynyl]-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
4-[([1,1’-Biphenyl]-3-yl)ethynyl]-2-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of 4-[([1,1’-Biphenyl]-3-yl)ethynyl]-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and biphenyl groups can facilitate interactions with hydrophobic pockets in proteins, while the pyridine ring can participate in hydrogen bonding and π-π stacking interactions.
相似化合物的比较
Similar Compounds
4-Ethynylbiphenyl: Similar structure but lacks the pyridine ring.
4-Vinylbiphenyl: Contains a vinyl group instead of an ethynyl group.
4-Ethynyl-1,1’-biphenyl: Similar structure but without the methyl group on the pyridine ring.
Uniqueness
4-[([1,1’-Biphenyl]-3-yl)ethynyl]-2-methylpyridine is unique due to the presence of both the biphenyl and pyridine moieties, which confer distinct electronic and steric properties
属性
CAS 编号 |
918540-92-8 |
|---|---|
分子式 |
C20H15N |
分子量 |
269.3 g/mol |
IUPAC 名称 |
2-methyl-4-[2-(3-phenylphenyl)ethynyl]pyridine |
InChI |
InChI=1S/C20H15N/c1-16-14-18(12-13-21-16)11-10-17-6-5-9-20(15-17)19-7-3-2-4-8-19/h2-9,12-15H,1H3 |
InChI 键 |
LRVMJBHMVGHBRB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=C1)C#CC2=CC(=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



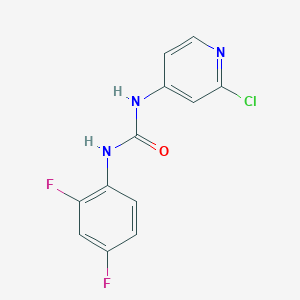
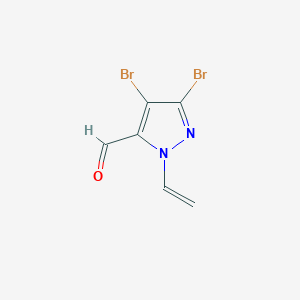
![Ethyl 2-methylbenzo[H]quinoline-3-carboxylate](/img/structure/B14194907.png)


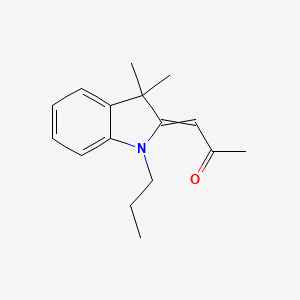
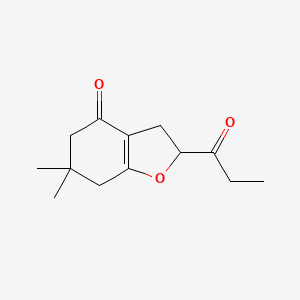
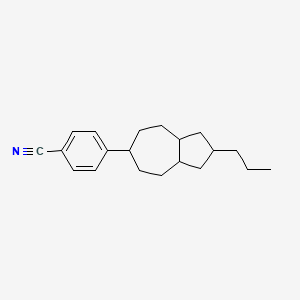
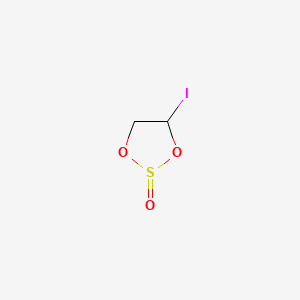
![Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]-](/img/structure/B14194945.png)



